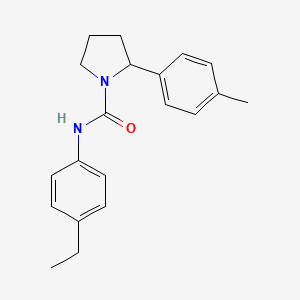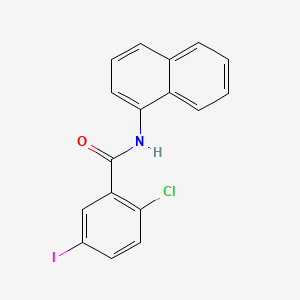
N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide, also known as EPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPMP is a pyrrolidine derivative that has been shown to have unique biochemical and physiological effects, making it a promising tool for studying various biological processes.
作用机制
N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide acts as a CB1 receptor agonist, meaning that it binds to and activates the CB1 receptor. This activation leads to a range of physiological effects, including the modulation of neurotransmitter release and the regulation of various physiological processes such as pain perception and appetite.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of pain perception, and the regulation of appetite. These effects make N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide a promising tool for studying various biological processes and may have potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its unique biochemical and physiological effects, which make it a promising tool for studying various biological processes. However, one limitation is that N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide is a relatively new compound and further research is needed to fully understand its potential applications and limitations.
未来方向
There are several potential future directions for research involving N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is in the development of N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide-based therapies for the treatment of various diseases such as chronic pain and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide and its potential applications in the study of the endocannabinoid system. Finally, the development of new synthesis methods for N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide may also be of interest to researchers in the field.
合成方法
The synthesis of N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with 4-methylphenylmagnesium bromide, followed by the addition of pyrrolidine. The resulting product is then purified through recrystallization to obtain pure N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide.
科学研究应用
N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide has been found to have a range of potential applications in scientific research. One area of interest is in the study of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, appetite, and mood. N-(4-ethylphenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and may have potential therapeutic applications in the treatment of various diseases such as chronic pain and anxiety.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-16-8-12-18(13-9-16)21-20(23)22-14-4-5-19(22)17-10-6-15(2)7-11-17/h6-13,19H,3-5,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVDYABCQPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6119461.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119482.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)
![4-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6119492.png)


![2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol](/img/structure/B6119527.png)
![6-(2,5-dimethylphenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6119529.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B6119537.png)